molecular formula C11H13NO2 B1310838 D-Styrylalanine CAS No. 264903-53-9

D-Styrylalanine

Cat. No. B1310838
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-LJJSCBMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The substrate specificity of a Taxus-derived phenylalanine aminomutase (PAM) was investigated, and the enzyme was found to catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .


Chemical Reactions Analysis

While specific chemical reactions involving D-Styrylalanine are not well-documented, it is known that phenylalanine aminomutase can catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .

Scientific Research Applications

Biosensors and Detection Methods

  • Biosensors for Amino Acids : The development of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids, including phenylalanine, tyrosine, and tryptophan, shows significant interdisciplinary research interest. Such devices could potentially be adapted for D-Styrylalanine detection, highlighting their utility in medicine, pharmacy, and disease monitoring (Dinu & Apetrei, 2022).

Metabolite Profiling in Disease

  • Parkinson’s Disease and Metabolomics : Advanced metabolite profiling techniques, known as metabolomics, have become a powerful tool in identifying novel biomarkers for diseases like Parkinson’s disease. This approach, which includes the profiling of aromatic amino acids such as phenylalanine and tyrosine, could be relevant for studying D-Styrylalanine's role or effects in similar contexts (Havelund et al., 2017).

Metabolic Insights from Clinical Studies

  • Phenylketonuria (PKU) Treatment Innovations : New strategies for treating PKU, an inherited metabolic disease, include developments in dietary treatments, supplementation with large neutral amino acids to prevent phenylalanine entry into the brain, and enzyme therapy. Research in these areas could offer insights into how D-Styrylalanine and its metabolic pathways might be influenced or utilized in metabolic disorders (Strisciuglio & Concolino, 2014).

Application in Metabolic Enzyme Research

  • Enzyme Therapeutics : The study of DNA enzymes, particularly in inhibiting gene expression at the mRNA level, has identified potential applications in antiviral, antibacterial, anti-cancer, anti-inflammatory treatments, and cardiovascular and CNS diseases. This area of research could be relevant to D-Styrylalanine, especially in understanding its interactions with metabolic enzymes and potential therapeutic applications (Fokina, Stetsenko, & Francois, 2015).

Safety And Hazards

When handling D-Styrylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

(E,2R)-2-amino-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-LJJSCBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-5-phenylpent-4-enoic acid

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